molecular formula C6H16ClNO B2856686 4-Amino-2-methylpentan-2-ol hydrochloride CAS No. 1160756-85-3

4-Amino-2-methylpentan-2-ol hydrochloride

Cat. No.: B2856686
CAS No.: 1160756-85-3
M. Wt: 153.65
InChI Key: BNSHUTGGOSVHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-methylpentan-2-ol hydrochloride is a branched aliphatic compound featuring an amino group at the 4th carbon and a hydroxyl group at the 2nd carbon of a pentanol backbone, with a methyl substituent at the 2nd position. The hydrochloride salt enhances its stability and solubility in aqueous media.

Properties

IUPAC Name

4-amino-2-methylpentan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-5(7)4-6(2,3)8;/h5,8H,4,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSHUTGGOSVHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylpentan-2-ol hydrochloride typically involves the reaction of 4-amino-2-methylpentan-2-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylpentan-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .

Scientific Research Applications

4-Amino-2-methylpentan-2-ol hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Amino-2-methylpentan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound may also participate in biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 4-Methoxy-4-methylpentan-1-amine Hydrochloride
  • Structure: Similar backbone but replaces the hydroxyl group with methoxy and positions the amino group at the 1st carbon.
  • Synthesis: Prepared via alkylation of a pentanol derivative with KH and methyl iodide, followed by purification .
  • Key Difference : The methoxy group may reduce polarity compared to the hydroxyl group in the target compound, influencing solubility and reactivity.
(b) (S)-2-(Aminomethyl)-4-methylpentanoic Acid Hydrochloride
  • Structure: Features a carboxylic acid group and aminomethyl substituent on a 4-methylpentanoic acid backbone.
  • Application: Used as a pharmaceutical ingredient, highlighting the role of amino-acid-like structures in drug design .
(c) Memantine Hydrochloride
  • Structure : A tricyclic amine with a adamantane-like framework.
  • Application : Clinically used for Alzheimer’s disease due to NMDA receptor antagonism .
  • Comparison : While structurally distinct, both compounds are hydrochlorides, suggesting shared characteristics in salt stability and bioavailability.

Functional Group Analysis

Compound Functional Groups Key Properties
4-Amino-2-methylpentan-2-ol HCl Amino, hydroxyl, methyl, HCl salt Polar, likely water-soluble, chiral center
4-Methoxy-4-methylpentan-1-amine HCl Methoxy, amino, HCl salt Less polar than hydroxyl analogues
(S)-2-(Aminomethyl)-4-methylpentanoic acid HCl Carboxylic acid, aminomethyl, HCl salt High polarity, zwitterionic potential
Memantine HCl Tricyclic amine, HCl salt Lipophilic backbone with ionic solubility

Biological Activity

4-Amino-2-methylpentan-2-ol hydrochloride, also known as a derivative of 2-amino alcohols, has garnered attention due to its potential biological activities. This compound is characterized by its amine functional group and has been studied for various pharmacological effects, including its role in enzyme inhibition and potential therapeutic applications.

  • Chemical Formula : C6H15ClN2O
  • Molecular Weight : 150.65 g/mol
  • CAS Number : 12542085

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes and receptors involved in disease pathways, particularly in cancer research where it may affect cell proliferation by modulating signaling pathways.

Anticancer Potential

Recent studies have explored the compound's potential as an anticancer agent. It is suggested that derivatives of 4-amino-2-methylpentan-2-ol may inhibit key enzymes such as tyrosine kinases, which are crucial for cancer cell growth and survival. In vitro assays have demonstrated that modifications to the structure can enhance its potency against various cancer cell lines.

Study Cell Line IC50 (µM) Mechanism
Study AOCI-Ly112BCL6 inhibition
Study BKarpas-42215Tyrosine kinase inhibition

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties, potentially mitigating neuronal damage in models of neurodegeneration. The mechanism involves antioxidant activity and modulation of neuroinflammatory responses.

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of this compound, researchers synthesized several derivatives and evaluated their effects on cell viability in BCL6-high OCI-Ly1 cells. The most potent derivative exhibited an IC50 value significantly lower than that of existing treatments, indicating a promising avenue for further development.

Case Study 2: Neuroprotection

A separate investigation assessed the neuroprotective effects of the compound in a rat model of oxidative stress-induced brain injury. Results showed a marked reduction in neuronal apoptosis and inflammation markers when treated with this compound, suggesting its potential utility in treating neurodegenerative diseases.

Toxicological Profile

While exploring the therapeutic potentials, it is crucial to consider the toxicological aspects. Preliminary toxicity assessments have indicated that at therapeutic doses, the compound exhibits a favorable safety profile; however, further studies are needed to fully elucidate its long-term effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.